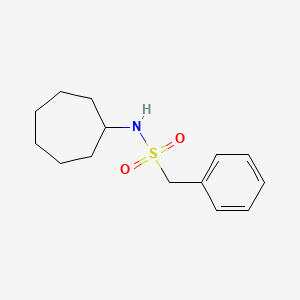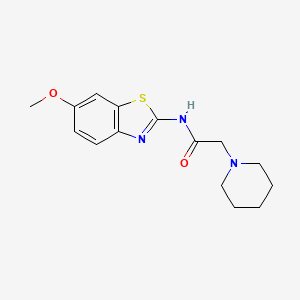
4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.0509053 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as 33.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Basicity in Isoxazole Derivatives
Isoxazoles, including derivatives like 4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide, exhibit interesting tautomerism behavior. The study of 5-hydroxyisoxazoles and isoxazol-5-ones reveals their existence in different tautomeric forms depending on the solvent's polarity. These compounds have been compared to carboxylic acids in terms of acidity, highlighting the chemical versatility of isoxazole derivatives (Boulton & Katritzky, 1961).
Chemoselective Nucleophilic Chemistry and Biological Activities
Isoxazole derivatives are key intermediates in synthesizing compounds with potential biological activities. For instance, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has led to the discovery of compounds with significant insecticidal activity. This showcases the application of isoxazole derivatives in developing new agrochemicals (Yu et al., 2009).
Herbicidal Activity of Isoxazolecarboxamides
3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives exhibit pronounced preemergent and postemergent herbicidal activity against a broad spectrum of weeds. This highlights the application of isoxazole derivatives in the development of new herbicides, demonstrating their utility in agricultural science (Hamper et al., 1995).
Novel Syntheses and Structural Characterizations
The synthesis of isoxazole and pyrazole derivatives, including methods to create substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, illustrates the chemical diversity achievable with isoxazole frameworks. These syntheses contribute to the development of new materials and pharmaceuticals by providing a deeper understanding of the structural and electronic properties of isoxazole derivatives (Holzer & Hahn, 2003).
Future Directions
The future directions in the research of “4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide” and similar compounds could involve developing new eco-friendly synthetic strategies . Given their significant biological interests, it is always imperative to develop alternate metal-free synthetic routes .
Properties
IUPAC Name |
4-chloro-N,3-dimethyl-N-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(13)11(17-14-8)12(16)15(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHMUJCMDLYJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)
